N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic molecule characterized by its piperidine and benzamide functionalities, alongside a trifluoromethyl group and a methylthio group. Such multi-functional structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:
Formation of the Piperidine Ring: Starting from a suitable amine and an aldehyde, the piperidine ring can be formed through a reductive amination process.
Introduction of the Benzyl Group: A Friedel-Crafts alkylation might be used to introduce the benzyl group onto the piperidine ring.
Incorporation of the Methylthio Group: This could be achieved through nucleophilic substitution, where a methylthio group is attached to the benzyl ring.
Benzamide Formation: Coupling the functionalized piperidine with 2-(trifluoromethyl)benzoic acid under amide coupling conditions would yield the final product.
Industrial Production Methods
Industrially, the production of such compounds might employ continuous flow reactors to optimize reaction conditions, reduce reaction times, and improve yields. Common industrial reagents include reducing agents like sodium borohydride for reductive amination and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones from the methylthio group.
Reduction: Modifying the trifluoromethyl group.
Substitution Reactions: Particularly electrophilic aromatic substitution on the benzene ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine) under catalytic conditions.
Major Products
Products vary depending on the specific reaction but may include derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
Reactivity Studies: Exploring the reactivity of multifunctional molecules.
Synthetic Intermediates: Useful in the synthesis of more complex molecules.
Biology
Pharmacological Research: Investigating potential therapeutic effects due to its structural resemblance to bioactive molecules.
Medicine
Drug Development: Potential lead compound in designing new medications for various diseases.
Industry
Material Science: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets, altering their function. For instance, its structural motifs suggest it could interact with protein receptors or enzymes, modulating their activity. This modulation could occur through competitive inhibition, allosteric modulation, or enzyme active site interaction.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-methoxybenzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
Highlighting Uniqueness
While these similar compounds share structural similarities, the presence of the methylthio group in N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide imparts distinct chemical and potentially biological properties, such as increased lipophilicity and altered reactivity profiles.
This covers an overview of this compound. The compound's multifaceted nature holds promise for diverse applications across scientific research and industry. How does that sound?
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2OS/c1-29-20-9-5-2-6-17(20)15-27-12-10-16(11-13-27)14-26-21(28)18-7-3-4-8-19(18)22(23,24)25/h2-9,16H,10-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEQFTNCDSACLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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